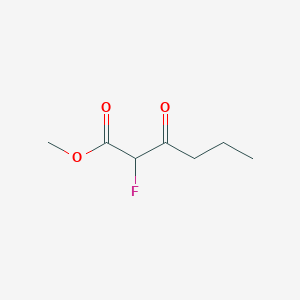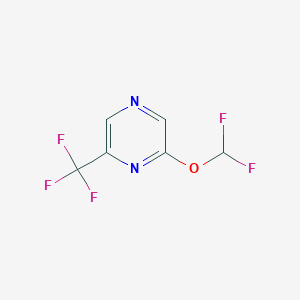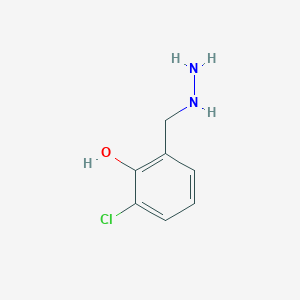
Methyl 2-fluoro-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-3-oxohexanoate is an organic compound with the molecular formula C7H11FO3 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-oxohexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Another method involves the use of fluorinated precursors and appropriate reagents to introduce the fluorine atom into the hexanoate structure. This can be achieved through nucleophilic substitution reactions or other fluorination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluoro-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of 2-fluoro-3-hydroxyhexanoate.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-oxohexanoic acid.
Reduction: Formation of 2-fluoro-3-hydroxyhexanoate.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules. These analogs are often studied for their potential as enzyme inhibitors or pharmaceutical agents.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 2-fluoro-3-oxohexanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.
In chemical reactions, the fluorine atom can affect the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoro-3-oxohexanoate can be compared with other fluorinated esters and keto compounds:
Methyl 2-fluoro-3-oxobutanoate: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 2-fluoro-3-oxopentanoate: Another analog with one fewer carbon atom in the chain, affecting its solubility and boiling point.
Methyl 2-fluoro-3-oxoheptanoate: A longer-chain analog with increased hydrophobicity and different reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties, including the presence of a fluorine atom and an ester functional group, make it valuable for synthetic chemistry, biological studies, and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific and industrial endeavors.
Eigenschaften
Molekularformel |
C7H11FO3 |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
methyl 2-fluoro-3-oxohexanoate |
InChI |
InChI=1S/C7H11FO3/c1-3-4-5(9)6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QVKTUKSDXRHWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)

![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)

![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)



![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)


